4-Bromo-1-(trifluoromethyl)piperidine
Description
Significance of Trifluoromethylated Piperidine (B6355638) Scaffolds in Modern Organic Synthesis
The piperidine ring is a foundational heterocyclic scaffold in pharmaceutical sciences, present in a multitude of FDA-approved drugs. nih.gov Its saturated, three-dimensional sp³-hybridized structure provides a robust framework for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets.
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a widely employed strategy in drug design to enhance key physicochemical and pharmacokinetic properties. mdpi.comresearchgate.net The unique characteristics of the -CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's biological activity. mdpi.com When appended to the nitrogen atom of a piperidine ring, the trifluoromethyl group deactivates the typically basic amine, which can prevent undesirable off-target interactions and alter the molecule's metabolic profile. This modification can lead to improved oral bioavailability, enhanced membrane permeability, and greater resistance to metabolic degradation, making trifluoromethylated piperidines highly valuable scaffolds in the development of new therapeutic agents. mdpi.com
Overview of Halogenated Piperidine Derivatives as Versatile Synthetic Building Blocks
Halogenated organic compounds, particularly bromo-derivatives, are cornerstones of synthetic chemistry due to their exceptional versatility. In the context of the piperidine scaffold, the presence of a bromine atom, as in 4-Bromo-1-(trifluoromethyl)piperidine, transforms the otherwise stable ring into a platform for extensive chemical modification. The carbon-bromine bond serves as a reliable reactive handle for a wide array of chemical transformations.
Most notably, the bromine atom is an excellent leaving group and an active participant in numerous transition-metal-catalyzed cross-coupling reactions. This enables the straightforward introduction of carbon-carbon and carbon-heteroatom bonds. For instance, halogenated piperidines can be readily diversified through well-established methods such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings, allowing for the attachment of aryl, alkynyl, amino, and vinyl groups, respectively. This functionalization is crucial for building molecular complexity and generating libraries of compounds for screening in drug discovery programs. The synthesis of compounds like (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine highlights the role of brominated piperidine intermediates in complex synthetic pathways. researchgate.net
Research Rationale and Scope: Focus on this compound
The scientific interest in this compound is predicated on its identity as a bifunctional synthetic building block that leverages the advantages of both trifluoromethylation and halogenation. The molecule is strategically designed to serve as a versatile intermediate for the synthesis of more complex, highly functionalized piperidine derivatives.
The rationale for its use is twofold:
Incorporation of the N-Trifluoromethyl Group: The -CF₃ group on the piperidine nitrogen imparts desirable properties from the outset, such as enhanced metabolic stability and modified basicity. Any molecule synthesized from this building block will carry this beneficial feature forward.
A Locus for Chemical Diversification: The bromine atom at the 4-position provides a reliable and well-understood site for chemical reactions. It allows chemists to introduce a wide variety of substituents and molecular fragments, enabling the systematic exploration of the chemical space around the piperidine core.
Therefore, this compound is not typically an endpoint but a starting point—a key intermediate used to generate novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Its utility lies in its ability to streamline the synthesis of complex molecules that would otherwise require more convoluted, multi-step procedures.
Chemical Compound Data
Below are details for the primary compound discussed and a related precursor.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound | C₆H₉BrF₃N | 248.04 g/mol | Not Available |
| Benzyl 4-bromopiperidine-1-carboxylate | C₁₃H₁₆BrNO₂ | 298.18 g/mol | 166953-64-6 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9BrF3N |
|---|---|
Molecular Weight |
232.04 g/mol |
IUPAC Name |
4-bromo-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9BrF3N/c7-5-1-3-11(4-2-5)6(8,9)10/h5H,1-4H2 |
InChI Key |
WDIVWDWHTUBLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1Br)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1 Trifluoromethyl Piperidine
Strategies for Piperidine (B6355638) Ring Construction and Functionalization Preceding C-4 Bromination and N-Trifluoromethylation
The initial and crucial phase in the synthesis of 4-bromo-1-(trifluoromethyl)piperidine is the construction of the piperidine ring. Various synthetic methodologies can be employed to create this heterocyclic core, which can then be appropriately functionalized in preparation for the subsequent bromination and trifluoromethylation steps. These strategies include building the ring from acyclic precursors through cyclization reactions, modifying existing aromatic systems like pyridine (B92270), and rearranging smaller ring systems.
Cyclization Reactions for Piperidine Core Formation
Cyclization reactions provide a direct route to the piperidine skeleton from open-chain precursors. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the six-membered ring. Key strategies include intramolecular Michael additions and aza-Diels-Alder reactions.
Intramolecular aza-Michael additions are a powerful tool for constructing the piperidine ring. ntu.edu.sgrsc.orgnih.govresearchgate.net This approach involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. The stereochemical outcome of these reactions can often be controlled, providing access to specific stereoisomers. ntu.edu.sgnih.gov
Another significant cyclization strategy is the aza-Diels-Alder reaction, a type of pericyclic reaction where an imine reacts with a diene to form a tetrahydropyridine (B1245486), which can then be reduced to a piperidine. rsc.org This method is particularly useful for creating highly substituted piperidine rings with good control over regioselectivity and stereoselectivity. lookchem.com The reaction can be catalyzed by Lewis acids or Brønsted acids to enhance its efficiency and selectivity. rsc.org
| Cyclization Strategy | Description | Key Features |
| Intramolecular aza-Michael Addition | An amine nucleophile attacks an α,β-unsaturated carbonyl system within the same molecule to form the piperidine ring. ntu.edu.sgnih.gov | Can be highly stereoselective. nih.gov |
| Aza-Diels-Alder Reaction | An imine (dienophile) reacts with a diene in a [4+2] cycloaddition to form a tetrahydropyridine ring. rsc.org | Allows for the synthesis of highly functionalized piperidines with good regiochemical and stereochemical control. lookchem.com |
Reduction and Dearomatization of Pyridine Precursors
Pyridine and its derivatives are readily available and serve as common starting materials for the synthesis of piperidines. The conversion of the aromatic pyridine ring to a saturated piperidine ring is typically achieved through catalytic hydrogenation or chemical reduction. nih.govasianpubs.org
Catalytic hydrogenation is a widely used industrial process that employs transition metal catalysts such as platinum, palladium, rhodium, or nickel under a hydrogen atmosphere. asianpubs.orgrsc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the efficiency and selectivity of the reduction. For instance, rhodium oxide has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is another effective catalyst for the hydrogenation of substituted pyridines, often carried out in acidic media like glacial acetic acid to enhance the catalyst's activity. asianpubs.orgresearchgate.netresearchgate.net
Dearomatization of pyridines can also be achieved through chemo-enzymatic methods. nih.gov These approaches combine chemical synthesis with biocatalysis to achieve asymmetric dearomatization, leading to the preparation of substituted piperidines with high stereochemical purity. nih.gov This strategy often involves the initial reduction of the pyridine to a tetrahydropyridine, followed by an enzymatic cascade reaction. nih.gov
| Reduction/Dearomatization Method | Reagents/Catalysts | Key Features |
| Catalytic Hydrogenation | H₂, PtO₂, Rh₂O₃, Pd/C, Ni asianpubs.orgrsc.org | A common and efficient method for the complete saturation of the pyridine ring. The choice of catalyst can influence selectivity. asianpubs.orgrsc.org |
| Chemo-enzymatic Dearomatization | Chemical reductants followed by enzymes (e.g., amine oxidase, ene imine reductase) nih.gov | Provides access to enantioenriched substituted piperidines. nih.gov |
Ring Expansion/Contraction Methodologies for Piperidine Derivatization
Ring expansion and contraction reactions offer alternative pathways to piperidine derivatives, often from more readily available smaller or larger ring systems. These methods can provide access to unique substitution patterns that may be difficult to achieve through other routes.
One notable example is the Tiffeneau–Demjanov rearrangement, which can be used to expand a cycloalkanol containing a 1-aminomethyl group to a larger cycloketone. wikipedia.orgwikipedia.org While classically applied to carbocycles, analogous rearrangements in nitrogen-containing systems can be envisioned. For instance, the expansion of a suitably substituted pyrrolidine (B122466) could potentially lead to a piperidine ring. The reaction proceeds through the diazotization of the primary amine, followed by a 1,2-alkyl shift and loss of nitrogen gas. wikipedia.orgwikipedia.org
More contemporary methods involve palladium-catalyzed rearrangements. For example, the two-carbon ring expansion of 2-vinylpyrrolidines to their corresponding azepane counterparts has been reported, and similar strategies could be adapted for the synthesis of piperidines from smaller rings. chemrxiv.org Ring expansion of azetidinium intermediates has also been shown to be an effective route to various larger nitrogen-containing heterocycles, including piperidines. researchgate.net Conversely, ring contraction of larger heterocycles can also be a viable, though less common, strategy for piperidine synthesis. nih.gov
| Rearrangement Strategy | Description | Key Features |
| Tiffeneau–Demjanov Rearrangement | A 1-aminomethyl-cycloalkanol is treated with nitrous acid to induce a ring expansion to a larger cycloketone. wikipedia.orgwikipedia.org | A classic method for one-carbon ring expansion. wikipedia.org |
| Palladium-Catalyzed Rearrangements | Transition metal catalysis can facilitate the rearrangement of smaller ring systems, such as vinyl-substituted pyrrolidines, to larger rings. chemrxiv.org | Offers mild reaction conditions and potential for stereocontrol. chemrxiv.org |
| Azetidinium Ring Expansion | Bicyclic azetidinium intermediates can undergo nucleophilic attack to induce ring expansion to form piperidines. researchgate.net | Provides access to a variety of substituted piperidines. researchgate.net |
Regioselective Bromination at the C-4 Position of Piperidine Derivatives
Direct Halogenation Protocols
Direct halogenation involves the reaction of a piperidine derivative with a brominating agent to introduce a bromine atom onto the ring. Achieving regioselectivity at the C-4 position can be challenging due to the similar reactivity of the C-H bonds at other positions on the ring. However, by carefully controlling the reaction conditions and in some cases using directing groups, C-4 bromination can be achieved. Electrophilic bromination of piperidine derivatives can be influenced by the electronic and steric properties of the substituents on the ring. researchgate.net While direct C-H bromination at the C-4 position of an unsubstituted piperidine is not a common or high-yielding reaction, functionalization at this position can be achieved through other means. nih.gov
Indirect Bromination via Functional Group Transformation
A more common and generally more reliable approach to introduce a bromine atom at the C-4 position is through the conversion of a pre-existing functional group. This two-step approach involves first synthesizing a 4-substituted piperidine, typically a 4-hydroxypiperidine (B117109) or a piperidin-4-one, and then converting the functional group to a bromine atom.
A widely used precursor is 4-hydroxypiperidine, which can be synthesized by the reduction of piperidin-4-one. The hydroxyl group can then be converted to a bromine atom using various reagents. One common method is the use of phosphorus tribromide (PBr₃). rsc.org This reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.
Another effective method for the conversion of 4-hydroxypiperidine to 4-bromopiperidine (B2556637) is the Appel reaction. wikipedia.orgalfa-chemistry.comcommonorganicchemistry.comchem-station.comnrochemistry.com This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com The reaction proceeds under mild and neutral conditions, making it suitable for substrates with sensitive functional groups. chem-station.com The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by a bromide ion. alfa-chemistry.com
| Precursor | Reagent(s) | Reaction Type | Key Features |
| 4-Hydroxypiperidine | PBr₃ | Nucleophilic Substitution | A classic and effective method for converting alcohols to bromides. rsc.org |
| 4-Hydroxypiperidine | PPh₃, CBr₄ (or NBS) | Appel Reaction | Proceeds under mild, neutral conditions with inversion of stereochemistry. wikipedia.orgcommonorganicchemistry.comchem-station.com |
| Piperidin-4-one | Reduction (e.g., NaBH₄) then bromination (e.g., PBr₃) | Reduction followed by Nucleophilic Substitution | A two-step sequence starting from a readily available ketone. rsc.org |
Stereochemical Control in Bromination Reactions
Achieving stereochemical control during the bromination of piperidine rings or their precursors is a critical aspect of synthesizing specific stereoisomers of this compound. The strategy for introducing the bromine atom with a defined stereochemistry often depends on the nature of the substrate and the chosen synthetic route. Methodologies for stereoselective bromination can be broadly categorized into substrate-controlled and catalyst-controlled processes.
In substrate-controlled approaches, the existing chirality in the molecule directs the incoming bromine atom. For instance, the use of chiral auxiliaries on the piperidine nitrogen or at another position on the ring can create a sterically hindered environment, forcing the brominating agent to attack from the less hindered face. rsc.org Similarly, intramolecular cyclization reactions, such as bromoaminocyclization, can yield enantioenriched bromo-piperidines where the stereochemistry is set during the ring-forming step. rsc.org
Catalyst-controlled reactions offer an alternative pathway to enantioselectivity. The use of chiral catalysts in conjunction with a brominating agent can create a chiral environment around the substrate, influencing the trajectory of the bromine addition. For example, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective functionalization of piperidines. nih.gov While not a direct bromination, such C-H functionalization can install a group that can be subsequently converted to a bromine atom, with the stereochemistry established by the chiral rhodium catalyst. nih.gov Another advanced strategy involves the cyclopropanation of a tetrahydropyridine precursor, followed by a regio- and stereoselective reductive ring-opening of the cyclopropane, which can be used to install substituents at the C3 and C4 positions with high stereocontrol. nih.gov
Furthermore, radical bromination can also be influenced by remote groups on the molecule that act as stereo-electronic blockers, guiding the radical reaction to a specific site and potentially influencing the stereochemical outcome. clockss.org The choice of brominating agent, such as N-bromosuccinimide (NBS) or other N-bromoamides, is also crucial, as these reagents are often more manageable and can exhibit different selectivity profiles compared to molecular bromine. rsc.org
Introduction of the Trifluoromethyl Group at the Piperidine Nitrogen
The installation of the trifluoromethyl (CF₃) group onto the nitrogen atom of the piperidine ring is a key transformation in the synthesis of the target molecule. This can be accomplished through several distinct mechanistic pathways, including electrophilic, nucleophilic, and radical trifluoromethylation.
Electrophilic trifluoromethylation is the most direct and widely employed method for creating N-CF₃ bonds in secondary amines like 4-bromopiperidine. This approach utilizes reagents that act as a source of an electrophilic trifluoromethyl cation equivalent ("CF₃⁺"). The lone pair of electrons on the piperidine nitrogen atom directly attacks the reagent, displacing a leaving group and forming the N-CF₃ bond.
A variety of stable, solid, and commercially available electrophilic trifluoromethylating agents have been developed. nih.govcas.cn The most prominent among these are hypervalent iodine compounds, often referred to as Togni reagents, and sulfonium (B1226848) salts, known as Umemoto reagents. chem-station.comrsc.orgwikipedia.orgresearchgate.net
Umemoto Reagents: These are typically S-(trifluoromethyl)dibenzothiophenium salts. rsc.org They react with N-nucleophiles, such as secondary amines, to deliver the CF₃ group. rsc.org Computational studies suggest the reaction proceeds via a backside attack mechanism on the sulfur-CF₃ bond. rsc.org
Togni Reagents: These are 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one and its derivatives. wikipedia.orgresearchgate.net They are highly effective for the trifluoromethylation of a wide range of nucleophiles, including amines. nih.gov The reaction mechanism involves the nucleophilic attack of the amine on the iodine atom, which facilitates the transfer of the CF₃ group.
Other classes of electrophilic reagents include O-(trifluoromethyl)dibenzofuranium salts, which are particularly effective for the trifluoromethylation of both O- and N-centered nucleophiles. nih.gov The reaction is generally efficient and proceeds under mild conditions, making it a preferred method for the late-stage introduction of the N-CF₃ moiety.
| Reagent Class | Common Name(s) | General Structure | Key Features |
|---|---|---|---|
| Sulfonium Salts | Umemoto's Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Thermally stable, solid reagents; effective for a wide range of nucleophiles. researchgate.nettcichemicals.com |
| Hypervalent Iodine | Togni's Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Commercially available and widely used; can also serve as a radical source under specific conditions. wikipedia.orgresearchgate.netnih.gov |
| Oxonium Salts | (Umemoto) | O-(Trifluoromethyl)dibenzofuranium salts | Highly electrophilic; particularly effective for trifluoromethylating alcohols and amines. nih.gov |
Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent ("CF₃⁻") with an electrophilic substrate. For the N-trifluoromethylation of a secondary amine, this approach is less direct than electrophilic methods because it requires the nitrogen atom to be rendered electrophilic.
The most common nucleophilic trifluoromethylating agent is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. This reagent is typically used to introduce the CF₃ group to electrophilic carbon centers, such as carbonyls or imines. researchgate.netdntb.gov.ua Direct reaction with a secondary amine is not a standard transformation.
However, innovative strategies have been developed to achieve N-trifluoromethylation using a formal nucleophilic CF₃ source. One such method employs tetramethylammonium (B1211777) trifluoromethylthiolate ((Me₄N)SCF₃) in a one-pot, two-step sequence. nih.gov In this process, the secondary amine first reacts with the SCF₃⁻ anion to generate a thiocarbamoyl fluoride (B91410) intermediate. This intermediate then undergoes an "umpolung" of reactivity, and subsequent treatment with silver fluoride (AgF) results in the formation of the N-CF₃ bond. nih.gov This protocol is operationally simple and avoids the generation of common side-products sometimes observed in electrophilic trifluoromethylations. nih.gov
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then reacts with the substrate. rsc.org Reagents typically used for electrophilic trifluoromethylation, such as Togni's and Umemoto's reagents, can also serve as sources of •CF₃ radicals under photochemical or transition-metal-catalyzed conditions. researchgate.netresearchgate.net Other common radical precursors include trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). researchgate.net
The application of radical protocols for the direct N-trifluoromethylation of 4-bromopiperidine is less established than electrophilic methods. The process would likely involve the generation of a nitrogen-centered radical from the piperidine, followed by trapping with a •CF₃ radical. Alternatively, a •CF₃ radical could add to an intermediate derived from the piperidine, such as an enamine or iminium ion, if such a species is formed in a stepwise synthesis. nih.gov For instance, copper-catalyzed decomposition of a Togni reagent can generate a •CF₃ radical, which has been shown to react with enamines to form β-trifluoromethylated intermediates. nih.gov While this exemplifies C-CF₃ bond formation, it illustrates the principle of using radical chemistry to incorporate the trifluoromethyl group into a piperidine precursor.
Convergent and Divergent Synthetic Routes to this compound
The synthesis of this compound can be approached through several strategic pathways. These routes generally fall under the category of stepwise or linear syntheses, where the piperidine core is functionalized sequentially. The key strategic decision involves the timing of the bromination and N-trifluoromethylation steps.
Two primary stepwise (or linear) synthetic sequences can be envisioned for the preparation of this compound.
Route A: Bromination Followed by N-Trifluoromethylation
This is often the more practical and common approach. The synthesis begins with a readily available, N-protected piperidine derivative, typically 1-(tert-butoxycarbonyl)-4-piperidinol (N-Boc-4-hydroxypiperidine).
Bromination: The hydroxyl group at the C4 position is converted into a bromine atom. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) via the Appel reaction.
Deprotection: The Boc protecting group on the nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the 4-bromopiperidine salt.
N-Trifluoromethylation: The resulting secondary amine is then subjected to electrophilic trifluoromethylation using a reagent such as a Togni or Umemoto reagent, as described in section 2.3.1, to afford the final product, this compound.
This route is advantageous because the N-trifluoromethylation is performed on a simple secondary amine, a generally high-yielding and reliable reaction.
Route B: N-Trifluoromethylation Followed by Bromination
In this alternative sequence, the trifluoromethyl group is introduced first.
N-Trifluoromethylation: A suitable piperidine precursor, such as 4-hydroxypiperidine, is first N-trifluoromethylated. This step can be challenging as it requires performing the reaction on an unprotected amino alcohol. A more viable path would be to start with piperidine itself, trifluoromethylate it to form 1-(trifluoromethyl)piperidine (B14757951), and then functionalize the C4 position.
Bromination: The subsequent bromination of the 1-(trifluoromethyl)piperidine ring at the C4 position would be the final step. This step presents a significant challenge. The N-CF₃ group is a powerful electron-withdrawing group, which deactivates the piperidine ring towards electrophilic substitution and can also make C-H bonds less susceptible to radical abstraction. Therefore, direct and selective bromination at the C4 position would likely require harsh conditions and could lead to a mixture of products.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) offers a powerful paradigm for modifying complex molecules, allowing for the direct introduction of functional groups into advanced intermediates without the need for de novo synthesis. nih.govacs.org This approach is particularly valuable in medicinal chemistry for rapidly generating analogues of lead compounds. For the synthesis of this compound, LSF could be envisioned through two primary retrosynthetic disconnections: C–H bromination of a 1-(trifluoromethyl)piperidine core or N-trifluoromethylation of a molecule containing a 4-bromopiperidine scaffold.
A hypothetical late-stage C–H bromination would involve the selective functionalization of the C4–H bond on a pre-existing 1-(trifluoromethyl)piperidine ring integrated within a larger, complex molecule. This strategy leverages advancements in C–H activation chemistry. However, achieving high regioselectivity at the C4 position in the presence of other potentially reactive sites on the piperidine ring (such as the α-positions C2 and C6) and elsewhere in the molecule presents a significant challenge. Furthermore, the reaction conditions required for C–H activation must be mild enough to be tolerated by a wide range of functional groups. A notable challenge in the functionalization of piperidine rings within complex structures is their susceptibility to oxidation, which can lead to the formation of undesired iminium ions. nih.gov
Alternatively, a more common LSF approach would involve the N-trifluoromethylation of a complex molecular scaffold that already contains the 4-bromopiperidine motif. The introduction of a trifluoromethyl group at a late stage can significantly modulate the physicochemical properties of a parent molecule, including its lipophilicity and metabolic stability. nih.gov This approach relies on the development of robust and chemoselective N-trifluoromethylation reagents and conditions that are compatible with the intricate functionality of drug-like molecules. mdpi.com The success of this strategy hinges on the nitrogen of the 4-bromopiperidine being sufficiently nucleophilic and accessible for the trifluoromethylating agent, without inducing side reactions at other sites.
Optimization of Synthetic Efficiency and Yields
Optimizing the synthesis of this compound is crucial for its practical application, focusing on maximizing yield, improving process efficiency, and ensuring scalability. This involves a detailed evaluation of catalytic systems and reaction parameters, as well as addressing the challenges associated with large-scale production.
The synthesis of this compound can be approached by the direct N-trifluoromethylation of 4-bromopiperidine. The efficiency of this key transformation is highly dependent on the choice of catalyst, trifluoromethyl source, and reaction conditions. Various catalytic systems have been developed for trifluoromethylation reactions, with copper- and palladium-based catalysts being prominent. beilstein-journals.orgresearchgate.net
Copper-catalyzed methods are often employed for the trifluoromethylation of alkyl halides and amines due to the low cost and high efficiency of copper. beilstein-journals.orgnih.gov For the N-trifluoromethylation of 4-bromopiperidine, a copper(I) catalyst could be used in conjunction with an electrophilic trifluoromethyl source, such as Togni's reagents, or a nucleophilic source like TMSCF₃ with an oxidant. The choice of ligands is critical for stabilizing the copper catalyst and modulating its reactivity to favor the desired C-N bond formation over potential side reactions.
Palladium-catalyzed cross-coupling reactions represent another powerful tool for C-CF₃ bond formation, although they are more commonly applied to aryl systems. researchgate.net The development of specialized ligands has enabled the palladium-catalyzed trifluoromethylation of aryl chlorides, demonstrating the potential for functionalizing even less reactive C-X bonds. researchgate.net The evaluation of these systems would involve screening various catalysts, ligands, solvents, and temperatures to identify the optimal conditions for maximizing the yield and purity of this compound.
Below is a comparative table of hypothetical catalytic systems for the N-trifluoromethylation of 4-bromopiperidine.
| Catalytic System | Primary Catalyst | CF₃ Source | Typical Ligand/Additive | Potential Advantages | Potential Challenges |
|---|---|---|---|---|---|
| Copper-Mediated | CuI, Cu(OTf)₂ | Umemoto's or Togni's Reagents (Electrophilic) | Phenanthroline, Bipyridine | Cost-effective, high functional group tolerance. beilstein-journals.org | Requires stoichiometric or high catalyst loading; potential for radical side reactions. |
| Photoredox/Copper Dual Catalysis | Cu(I) salt + Iridium or Ruthenium photocatalyst | CF₃I, Langlois' Reagent (Radical) | Bipyridine derivatives | Mild reaction conditions (room temp, visible light), suitable for late-stage functionalization. acs.orgnih.gov | Requires specialized photoreactor setup; potential substrate sensitivity to light. |
| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | TMSCF₃ + Oxidant | Buchwald or Hartwig phosphine (B1218219) ligands | Broad substrate scope, well-understood mechanisms. researchgate.net | High cost of catalyst and ligands, potential for β-hydride elimination. |
| Direct N-Trifluoromethylation | None (Reagent-based) | Trifluoroacetic Anhydride (TFAA) + Dehydrating Agent | T3P (Propylphosphonic anhydride) | Metal-free, uses inexpensive reagents. acs.org | Harsh conditions may not be suitable for complex substrates; requires optimization. |
Transitioning the synthesis of this compound from the laboratory bench to a multi-gram or kilogram scale introduces a distinct set of challenges that must be addressed to ensure a safe, efficient, and reproducible process. researchgate.net
One major consideration is the management of reaction exotherms, particularly in highly reactive processes like trifluoromethylation. What is easily controlled in a small flask can become a significant safety hazard on a larger scale. The use of continuous-flow chemistry offers a compelling solution to this problem. acs.org By performing the reaction in a heated coil of small diameter, superior heat and mass transfer can be achieved, allowing for better temperature control and minimizing the risk of thermal runaway. acs.org This technology also enables the safe handling of reactive intermediates and can lead to higher yields and purity compared to traditional batch processing. acs.org
Purification of the final product is another critical aspect of scale-up. While chromatography may be suitable for small quantities, it is often impractical and costly for large-scale production. Developing a robust crystallization method is therefore highly desirable. This requires careful selection of solvents to ensure high recovery of the product in excellent purity, while minimizing the "oiling out" phenomenon where the product separates as a liquid instead of a solid. organic-chemistry.org
Reactivity and Reaction Mechanisms of 4 Bromo 1 Trifluoromethyl Piperidine
Nucleophilic Substitution Reactions at the C-4 Bromine Center
Nucleophilic substitution is a fundamental class of reactions where a nucleophile displaces the bromide leaving group. For 4-bromo-1-(trifluoromethyl)piperidine, a secondary alkyl halide, the reaction can theoretically proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions.
SN1 and SN2 Mechanistic Pathways
The competition between SN1 and SN2 pathways is dictated by factors including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. quora.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the piperidine (B6355638) ring presents considerable steric bulk around the reaction center, which can hinder the requisite backside attack of the nucleophile. viu.ca However, the strong electron-withdrawing nature of the N-CF3 group decreases electron density at the C-4 carbon, making it more electrophilic and susceptible to nucleophilic attack.
SN1 Pathway : This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a planar carbocation intermediate, which is then rapidly attacked by the nucleophile. viu.ca This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize both the leaving group anion and the carbocation intermediate. However, the powerful inductive effect of the N-trifluoromethyl group would significantly destabilize the formation of a positive charge at the C-4 position, making the secondary carbocation intermediate energetically unfavorable.
Given these competing factors, the SN2 pathway is generally more probable, especially with potent nucleophiles. The destabilizing effect of the N-CF3 group on a carbocation intermediate makes the SN1 mechanism less likely under typical conditions.
Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound :--|:--|:-- | Factor | Favors SN1 Pathway | Favors SN2 Pathway | | Substrate Structure | Secondary halide (possible) | Secondary halide (possible, but sterically hindered) | | Electronic Effect | N-CF3 group destabilizes carbocation | N-CF3 group increases electrophilicity of C-4 | | Nucleophile | Weak (e.g., H2O, ROH) | Strong (e.g., CN-, RS-, N3-) | | Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) | | Leaving Group | Good (Bromide is effective) | Good (Bromide is effective) |
Influence of Stereochemistry on Substitution Outcomes
The stereochemical outcome of a nucleophilic substitution reaction is directly linked to its mechanism. While specific stereochemical studies on this compound are not widely documented, the expected outcomes can be predicted from established principles.
SN2 Reaction : The SN2 mechanism proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.orgchemistrysteps.com This invariably leads to an inversion of configuration at the stereocenter. If the starting material were a single enantiomer (e.g., (R)-4-bromo-1-(trifluoromethyl)piperidine), the product would be the corresponding (S)-enantiomer. libretexts.org
SN1 Reaction : The SN1 mechanism involves a planar, achiral carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). quora.com
Therefore, controlling the stereochemical outcome of substitutions on this compound requires careful selection of reaction conditions to favor the stereospecific SN2 pathway.
Catalytic Enhancement of Substitution Reactions
In cases where the bromide is not a sufficiently reactive leaving group or the nucleophile is weak, catalysis can be employed to enhance the reaction rate. Lewis acids are common catalysts in nucleophilic substitution reactions. For instance, acids like zinc chloride (ZnCl₂) can coordinate to the leaving group, polarizing the C-Br bond and making the bromide a better leaving group. libretexts.org This facilitates the departure of the bromide ion and promotes the reaction, which can be particularly useful in shifting the mechanism towards an SN1 pathway or accelerating a slow SN2 reaction. While specific applications to this compound are not detailed in the literature, this general principle is widely applicable to secondary alkyl halides.
Organometallic Cross-Coupling Reactions Involving the C-Br Bond
The C-Br bond in this compound serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These methods are powerful tools in modern organic synthesis for constructing complex molecular architectures.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura, Heck, and Sonogashira
Palladium catalysts are exceptionally versatile and widely used for coupling reactions involving alkyl and aryl halides.
Suzuki-Miyaura Coupling : This reaction couples the alkyl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comsemanticscholar.org While Suzuki couplings are most common for aryl halides, their application to secondary alkyl halides is also known. For this compound, this reaction would enable the formation of a C(sp³)–C(sp²) bond, yielding 4-aryl- or 4-vinyl-1-(trifluoromethyl)piperidines. The reaction typically requires a Pd(0) catalyst, often generated in situ from a Pd(II) precursor, a phosphine (B1218219) ligand, and a base such as sodium or potassium carbonate. mdpi.com
Heck Reaction : The Heck reaction typically couples an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.com A variation known as the reductive Heck reaction can couple alkyl halides with alkenes. Research on secondary trifluoromethylated alkyl bromides has shown that these compounds can undergo a Heck-type reaction through a radical mechanism initiated by a palladium catalyst. beilstein-journals.org This pathway involves the single-electron transfer (SET) from a Pd(0) complex to the alkyl bromide to generate an alkyl radical, which then adds to the alkene. This suggests that this compound could likely react with various alkenes under similar conditions to produce 4-alkenylpiperidine derivatives.
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a halide and a terminal alkyne, catalyzed by a combination of palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method would provide a direct route to 4-alkynyl-1-(trifluoromethyl)piperidines. The standard conditions involve a Pd(0) catalyst like Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) or piperidine. libretexts.orgnih.gov
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Analogous Bromo-Heterocycles :--|:--|:--|:--|:--|:-- | Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Type | | Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Arylpiperidine | | Heck (Reductive) | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Formate Salt | DMF | 4-Alkenylpiperidine | | Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-Alkynylpiperidine |
Note: This table represents typical conditions for these reaction types and serves as a model, as specific studies on this compound are not available.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a powerful and often more cost-effective alternative to palladium for cross-coupling reactions, particularly with challenging substrates like alkyl halides. nih.gov Nickel-catalyzed reductive cross-coupling reactions have been successfully applied to difluoromethylated secondary alkyl bromides, demonstrating their utility for C(sp³)–C(sp²) bond formation with various aryl and vinyl halides. rsc.org These reactions often employ a nickel(II) precatalyst, a ligand, and a reducing agent (e.g., zinc or manganese powder). A key advantage of nickel is its ability to effectively catalyze reactions with less reactive electrophiles and to mitigate side reactions like β-hydride elimination. This makes it a promising catalytic system for the functionalization of this compound with a broad range of organometallic reagents.
Table 3: Example of Nickel-Catalyzed Reductive Cross-Coupling with a Secondary Alkyl Bromide :--|:--|:--|:--|:--|:-- | Alkyl Bromide | Coupling Partner | Catalyst | Ligand | Reductant | Solvent | | Secondary CF₂H-Alkyl Bromide | Aryl Halide | NiBr₂·glyme | Bipyridine | Zn | DMA |
Note: This table is based on data for analogous fluorinated secondary alkyl bromides and illustrates a potential set of conditions for this compound. rsc.org
Copper-Mediated Coupling Reactions
The carbon-bromine bond at the 4-position of the piperidine ring is a key site for functionalization via cross-coupling reactions. While palladium-catalyzed reactions are common for such transformations, copper-mediated couplings, particularly Ullmann-type reactions, represent a historically significant and synthetically valuable alternative for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov
The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine. nih.govorganic-chemistry.org Although specific examples detailing the use of this compound in copper-mediated coupling reactions are not extensively documented in the reviewed literature, the reactivity can be inferred from the general principles of these reactions. The C(sp³)-Br bond in the piperidine ring is expected to be amenable to coupling with various nucleophiles under copper catalysis.
Modern Ullmann-type reactions often utilize catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand and a base to facilitate the coupling of alkyl or aryl halides. rsc.orgresearchgate.net For a substrate like this compound, a hypothetical copper-catalyzed coupling with a nucleophile (Nu-H) would likely proceed through a catalytic cycle involving:
Formation of a copper(I)-nucleophile complex.
Oxidative addition of the this compound to the copper center.
Reductive elimination to form the C-Nu bond and regenerate the copper(I) catalyst.
The scope of nucleophiles in copper-catalyzed reactions is broad, including nitrogen heterocycles, alkylamines, and thiols. nih.govresearchgate.netnih.gov The reaction conditions, such as temperature, solvent, and the choice of ligand, are critical for achieving successful coupling and can be tailored to the specific substrates involved. nih.gov
Reactivity of the Trifluoromethyl Group
The N-CF3 moiety is a defining feature of the molecule, profoundly influencing its stability and the reactivity of the adjacent nitrogen atom.
The N-trifluoromethyl group in aliphatic amines, including 1-(trifluoromethyl)piperidine (B14757951), is known to be susceptible to hydrolysis. mdpi.comnih.gov This instability is a critical consideration in its handling and application. The strong electron-withdrawing nature of the three fluorine atoms polarizes the N-C bond, making the carbon atom electrophilic and prone to nucleophilic attack by water.
Systematic studies have shown that N-CF3 amines hydrolyze under aqueous conditions, with the rate of decomposition being pH-dependent. mdpi.com For instance, related N-CF3 substituted piperazines have been shown to undergo rapid hydrolysis at acidic, neutral, and basic pH values, with half-lives of less than 1.5 days. mdpi.com The decomposition pathway typically involves the formation of a carbamoyl (B1232498) fluoride (B91410) intermediate, which can be further hydrolyzed to the secondary amine. mdpi.com
In contrast, N-trifluoromethyl groups on less basic nitrogen atoms, such as those in azoles, exhibit excellent aqueous stability. mdpi.comnih.gov The stability of the N-CF3 bond is inversely correlated with the electron density of the nitrogen atom. The relatively electron-rich nature of the piperidine nitrogen, even when attenuated by the CF3 group, renders it more prone to hydrolysis compared to electron-deficient aromatic systems. Research has shown that further fluorination, as in N(CF3)(CF2H) amines, can dramatically increase stability, underscoring the inherent lability of the N-CF3 group in many contexts. nih.gov
| Compound | Nitrogen Type | Half-life (t1/2) at 25 °C | Reference |
|---|---|---|---|
| N-CF3 Piperazine Derivative | Aliphatic Amine | <1.5 days (at pH 1.0, 7.4, and 10.0) | mdpi.com |
| N-CF3 Aniline Derivative | Aromatic Amine | <1.5 days (at pH 1.0, 7.4, and 10.0) | mdpi.com |
| N-CF3 Azole Derivative | Aromatic Heterocycle | Stable (>21 days at pH 1.0, 7.4, and 10.0) | mdpi.com |
The trifluoromethyl group itself is generally characterized by its high chemical inertness. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making transformations that involve the cleavage of a C-F bond exceptionally challenging. Consequently, reactions involving the direct chemical transformation of the CF3 group on the piperidine nitrogen are not common. The group is typically installed as a stable moiety intended to modify the steric and electronic properties of the molecule rather than to serve as a reactive handle. benthamdirect.comeurekaselect.com
While radical trifluoromethylation is a known method for introducing CF3 groups, the reverse—participating in reactions—is rare. researchgate.net The CF3 group does not typically act as a leaving group, nor is it susceptible to attack by common nucleophiles or electrophiles under standard organic reaction conditions. Its primary reactivity is the hydrolysis of the N-CF3 bond as described above, rather than a transformation of the CF3 unit itself.
Reactions Involving the Piperidine Nitrogen
The properties of the piperidine nitrogen are fundamentally altered by the presence of the trifluoromethyl substituent.
The basicity of an amine is a function of the availability of its lone pair of electrons to accept a proton. The N-trifluoromethyl group acts as a powerful electron-withdrawing group through a strong inductive effect (-I effect). This effect significantly reduces the electron density on the piperidine nitrogen atom, thereby decreasing its ability to act as a base. nih.govmasterorganicchemistry.com
| Compound | Key Feature | pKa of Conjugate Acid (pKaH) | Basicity Trend | Reference |
|---|---|---|---|---|
| Piperidine | Alkyl Amine (Reference) | ~11.2 | Strong Base | masterorganicchemistry.com |
| Morpholine (B109124) | Inductive effect from Oxygen | 8.36 | Moderately Basic | masterorganicchemistry.com |
| Pyridine (B92270) | sp² Hybridized Nitrogen | 5.2 | Weak Base | masterorganicchemistry.com |
| This compound | Strong inductive effect from N-CF3 | Expected to be very low | Very Weak Base | (Inferred) nih.govmasterorganicchemistry.com |
This compound is a tertiary amine, meaning the nitrogen atom is already bonded to three carbon atoms (two in the ring and one in the CF3 group). As such, it cannot undergo N-alkylation or N-acylation reactions in the same manner as primary or secondary amines.
Furthermore, the formation of a quaternary ammonium (B1175870) salt through reaction with an alkyl halide is highly disfavored for two primary reasons:
Low Nucleophilicity: As discussed in the basicity section, the strong electron-withdrawing effect of the CF3 group renders the nitrogen's lone pair of electrons non-nucleophilic. The nitrogen atom is therefore a poor reactant towards electrophiles like alkyl halides or acyl chlorides.
Electronic Destabilization: Even if a reaction could be forced, the resulting N-alkylated, N-trifluoromethylpiperidinium quaternary salt would be electronically destabilized. Placing a positive charge on a nitrogen atom that is already attached to the highly electronegative CF3 group would be an extremely unfavorable arrangement.
Quaternization Reactions
The quaternization of tertiary amines, known as the Menshutkin reaction, involves the transformation of the amine into a quaternary ammonium salt through reaction with an alkyl halide. researchgate.net For piperidine derivatives, this reaction is well-established; however, the presence of a strongly electron-withdrawing trifluoromethyl group directly attached to the nitrogen atom in this compound significantly deactivates the nitrogen lone pair. This deactivation reduces the nucleophilicity of the nitrogen, making quaternization reactions more challenging compared to N-alkyl or N-aryl piperidines.
Achieving quaternization of N-(trifluoromethyl)piperidines typically requires more forcing conditions, such as the use of highly reactive alkylating agents (e.g., alkyl triflates or methyl iodide) and elevated temperatures. The reaction rate is competitive with other potential side reactions. The study of quaternization is crucial as the resulting quaternary ammonium salts are valuable as ionic liquids, phase-transfer catalysts, and intermediates for synthetic transformations like the Stevens and Sommelet–Hauser rearrangements. researchgate.netumn.edu
Research on related heterocyclic amines has shown that factors like the solvent, the nature of the alkylating agent, and the counter-ion all play a significant role in the reaction's efficiency. mdpi.comnih.gov For this compound, the reaction would proceed as illustrated below, though specific experimental data for this exact substrate is not extensively documented in publicly available literature.
General Quaternization Reaction
Reaction of this compound with an alkylating agent (R-X) to form the corresponding quaternary ammonium salt.
Image of the quaternization reaction of this compound
| Alkylating Agent (R-X) | Expected Product | Potential Reaction Conditions |
| Methyl Iodide (CH₃I) | 4-Bromo-1-methyl-1-(trifluoromethyl)piperidinium iodide | High temperature, polar aprotic solvent (e.g., acetonitrile) |
| Ethyl Bromide (CH₃CH₂Br) | 4-Bromo-1-ethyl-1-(trifluoromethyl)piperidinium bromide | Elevated temperature, prolonged reaction time |
| Benzyl Bromide (BnBr) | 1-Benzyl-4-bromo-1-(trifluoromethyl)piperidinium bromide | Moderate to high temperature |
Rearrangement Reactions and Fragmentations
The structural framework of this compound can be susceptible to various rearrangement and fragmentation reactions, particularly under conditions that generate reactive intermediates such as radicals, carbocations, or strained ring systems.
Rearrangements Affecting Piperidine Ring Integrity
While specific examples involving this compound are scarce, related saturated azacyclic systems are known to undergo ring contraction or expansion under certain conditions. researchgate.net For instance, ring contraction of piperidines to form substituted pyrrolidines can be induced via the formation of bicyclic quaternary ammonium intermediates. researchgate.net This type of rearrangement often involves a nucleophilic attack on an endocyclic electrophile. In the case of this compound, a quaternized derivative could potentially undergo such a transformation, although the specific pathways would be hypothetical without direct experimental evidence.
Halogen Migrations and Elimination Reactions
Intramolecular halogen migrations, sometimes referred to as "halogen dance" reactions, have been observed in various aromatic and heteroaromatic systems. imperial.ac.uk These reactions typically involve the movement of a halogen atom from one position to another on a ring, often under the influence of a strong base. For a saturated system like this compound, such migrations are less common but could be mechanistically plausible under radical-generating conditions.
Copper-catalyzed 1,3-halogen migration has been reported in systems containing an ortho-bromo-substituted styrene, where the bromine atom effectively moves from a sp² to a benzylic sp³ carbon. nih.gov While the system is different, it highlights the possibility of metal-catalyzed halogen migrations under specific conditions.
Stereoselective Transformations and Chiral Applications
The piperidine scaffold is a key structural motif in many chiral molecules, including pharmaceuticals and natural products. nih.gov Consequently, the development of stereoselective methods for the synthesis and modification of substituted piperidines is of great interest.
Diastereoselective Synthesis
Diastereoselective synthesis involving a molecule like this compound could be approached in several ways. If a chiral center already exists in the molecule, any subsequent reaction creating a new stereocenter can proceed with diastereoselectivity. For instance, the reduction of a ketone at a position on the piperidine ring can be influenced by existing stereocenters, leading to a preference for one diastereomeric alcohol. nih.gov
Alternatively, reactions can be performed on derivatives of this compound to introduce new stereocenters with high diastereoselectivity. For example, the addition of nucleophiles to an iminium ion derived from a related tetrahydropyridine (B1245486) could proceed with facial selectivity dictated by the substituents on the ring. The synthesis of highly substituted piperidines often relies on such diastereoselective approaches. dntb.gov.uanih.govrsc.org A reported method for the diastereoselective synthesis of terminal bromo-substituted propargylamines involves the addition of lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines, achieving good to excellent diastereomeric ratios. nih.gov While not directly involving the piperidine ring, this demonstrates a relevant stereoselective C-Br bond formation.
Hypothetical Diastereoselective Reaction Data (Based on general principles of stereoselective synthesis)
| Reaction Type | Substrate Derivative | Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| Nucleophilic Addition | 1-(Trifluoromethyl)piperidin-4-one | Grignard Reagent (RMgBr) | cis-4-R-4-ol | >10:1 |
| Catalytic Hydrogenation | 4-Substituted-1-(CF₃)-tetrahydropyridine | H₂, Pd/C | cis-Product | ~5:1 |
Enantioselective Catalysis
The introduction of a trifluoromethyl group can significantly enhance the reactivity and selectivity of catalytic processes due to its strong electron-withdrawing effect. rsc.org While this compound itself is achiral, it can serve as a precursor to chiral catalysts or be a substrate in an enantioselective reaction.
The development of methods for the enantioselective incorporation of trifluoromethyl groups into organic molecules is an active area of research. nih.govnih.gov Chiral catalysts, often derived from natural products like Cinchona alkaloids or synthesized from chiral building blocks, can be used to achieve high enantioselectivity in trifluoromethylation reactions. pkusz.edu.cnresearchgate.net
Furthermore, chiral derivatives of piperidine are used as ligands in asymmetric metal catalysis or as organocatalysts. An enantiomerically pure derivative of this compound could potentially serve as a valuable chiral building block. Enantioselective synthesis of trifluoromethyl-substituted piperidines has been achieved via methods like the iridium-catalyzed hydrogenation of substituted pyridinium hydrochlorides, generating multiple stereogenic centers with high enantiomeric excess (ee). rsc.org Such approaches could be adapted to produce chiral analogs of the title compound.
Examples of Enantioselective Reactions for Related Structures
| Reaction Type | Substrate | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
| Hydrogenation | Trifluoromethyl substituted pyridinium HCl | Iridium-based chiral catalyst | Chiral trifluoromethyl piperidine | Up to 90% | rsc.org |
| Fluorination | Cyclic β-ketoesters | DBFOX-Ph/Ni(ClO₄)₂ | Chiral fluorinated β-ketoesters | 93-99% | nih.govacs.org |
| Michael Addition | α-cyanoketones to α,β-unsaturated trifluoromethyl ketones | Chiral piperazine-thiourea catalyst | α-trifluoromethyldihydropyrans | Up to 95% | rsc.org |
Applications of 4 Bromo 1 Trifluoromethyl Piperidine As a Versatile Synthetic Intermediate
Building Block for Complex Heterocyclic Architectures
The presence of a bromine atom at the 4-position of the piperidine (B6355638) ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of elaborate heterocyclic structures.
Construction of Spiro and Fused Ring Systems
Spirocyclic and fused-ring systems are prevalent motifs in many biologically active compounds and natural products. 4-Bromo-1-(trifluoromethyl)piperidine serves as a precursor for the synthesis of such complex architectures. Through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, the bromine atom can be replaced with various organic fragments, initiating cascades that lead to the formation of spirocyclic or fused-ring systems. For instance, intramolecular Heck reactions of derivatives of this compound can lead to the formation of fused piperidine systems. Similarly, its use in multi-step synthetic sequences allows for the piece-wise construction of spirocyclic frameworks where the piperidine ring is a central feature.
Annulation Reactions for Nitrogen-Containing Heterocycles
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of polycyclic nitrogen heterocycles. Palladium-catalyzed annulation strategies, for example, can be employed to construct fused piperidine structures. While direct examples involving this compound are not extensively documented in readily available literature, the principles of such reactions are well-established. For example, a Pd-catalyzed [4+2] annulation approach has been reported for the synthesis of fluorinated N-heterocycles, demonstrating the utility of palladium catalysis in forming piperidine rings which can be further functionalized. nih.gov This methodology highlights the potential for this compound to participate in similar annulation strategies to yield complex nitrogen-containing heterocycles.
Precursor for Advanced Fluorinated Scaffolds
The trifluoromethyl group (CF3) is a key pharmacophore in modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This compound is an excellent starting material for the introduction of the trifluoromethylated piperidine moiety into larger molecules.
Introduction of Trifluoromethylated Piperidine Moieties into Target Molecules
The trifluoromethylated piperidine scaffold is a valuable motif in the design of new pharmaceuticals and agrochemicals. This compound can be utilized in nucleophilic substitution reactions or in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to attach the 1-(trifluoromethyl)piperidin-4-yl group to a variety of substrates. libretexts.orgwikipedia.org This allows for the systematic exploration of the chemical space around this important fluorinated scaffold.
Table 1: Examples of Cross-Coupling Reactions for the Functionalization of Brominated Piperidines
| Coupling Reaction | Catalyst/Reagents | Product Type | Potential Application of this compound |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | Aryl- or heteroaryl-substituted piperidines | Synthesis of complex molecules with the trifluoromethylpiperidine moiety attached to aromatic systems. researchgate.netlmaleidykla.ltnih.govnih.govmdpi.com |
| Heck Reaction | Pd catalyst, Base, Alkene | Alkenyl-substituted piperidines | Introduction of unsaturated side chains to the trifluoromethylpiperidine core. nih.govnih.govmdpi.comresearchgate.netrsc.org |
| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | Alkyl-, aryl-, or vinyl-substituted piperidines | Formation of C-C bonds under mild conditions. nih.govorganic-chemistry.orgresearchgate.net |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Amine | Amino-substituted piperidines | Synthesis of molecules where the trifluoromethylpiperidine is linked via a nitrogen atom. libretexts.orgwikipedia.orgnih.govresearchgate.netorganic-chemistry.org |
Synthesis of Chiral Fluorinated Auxiliaries and Ligands
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. While the direct synthesis of chiral auxiliaries from this compound is not prominently reported, the synthesis of chiral trifluoromethyl-substituted piperidines has been achieved through various methods. acs.orgsigmaaldrich.com These chiral building blocks are valuable precursors for the development of novel chiral ligands for asymmetric catalysis. The presence of the trifluoromethyl group can influence the electronic properties and steric environment of the resulting ligands, potentially leading to enhanced enantioselectivity in catalytic reactions.
Role in the Synthesis of Functionally Active Molecules (Synthetic Utility Focus)
The trifluoromethylpiperidine moiety is a common feature in a number of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net this compound, as a key intermediate, plays a crucial role in the synthesis of these functionally active molecules. Its ability to undergo a variety of chemical transformations allows for the efficient construction of complex target molecules. The synthetic utility of this compound is highlighted by its application in the preparation of analogues of existing drugs and in the discovery of new chemical entities with potential therapeutic applications. The robust nature of the N-CF3 bond and the versatility of the C-Br bond make it an ideal starting point for the elaboration of diverse molecular scaffolds.
Pathways to Nitrogen-Containing Scaffolds in Medicinal Chemistry
The bromine atom at the 4-position of the 1-(trifluoromethyl)piperidine (B14757951) ring serves as a versatile anchor point for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations, particularly palladium-catalyzed cross-coupling reactions, provide robust and efficient pathways to a diverse array of complex nitrogen-containing scaffolds essential for drug discovery programs. acs.org The electron-withdrawing nature of the N-trifluoromethyl group can influence the reactivity of the C-Br bond, making this substrate an interesting partner in these coupling strategies.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromo-piperidine with various aryl, heteroaryl, or vinyl boronic acids or esters. organic-chemistry.orgmdpi.com This pathway allows for the direct introduction of diverse aromatic and unsaturated moieties at the 4-position of the piperidine ring, generating scaffolds prevalent in centrally active agents and other therapeutic classes. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Buchwald-Hartwig Amination: To forge carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method, coupling the bromo-piperidine with a vast array of primary and secondary amines, anilines, and N-heterocycles. wikipedia.orglibretexts.orgatlanchimpharma.com This strategy is fundamental for accessing 4-amino-piperidine derivatives, which are key components in many biologically active molecules. The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for achieving high yields and accommodating a broad substrate scope. acs.orgrsc.orgacs.org
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling this compound with terminal alkynes. vinhuni.edu.vnwikipedia.orgnih.gov The resulting 4-alkynylpiperidines are valuable intermediates themselves, amenable to further transformations, or can be key structural elements in inhibitors of various enzymes and receptors. researchgate.net
Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, offering an alternative and often highly efficient route for C-C bond formation. wikipedia.orgorganic-chemistry.org It is particularly useful for coupling with alkyl, aryl, and vinyl zinc halides and demonstrates broad functional group tolerance, making it a powerful tool for constructing complex molecular architectures. nih.govnih.govorganic-chemistry.org
The following table illustrates representative transformations using this compound as a substrate in these key cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-1-(trifluoromethyl)piperidine |
| Buchwald-Hartwig | Morpholine (B109124) | Pd₂(dba)₃, BINAP, NaOᵗBu | 4-(Morpholin-4-yl)-1-(trifluoromethyl)piperidine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-1-(trifluoromethyl)piperidine |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 4-Phenyl-1-(trifluoromethyl)piperidine |
Synthesis of Agrochemical Intermediates
The trifluoromethylpyridine moiety is a well-established toxophore in modern agrochemicals, including herbicides, insecticides, and fungicides. wikipedia.orgnih.gov The unique physicochemical properties imparted by the CF3 group—such as increased lipophilicity and metabolic stability—can significantly enhance the efficacy and bioavailability of a pesticide. nih.gov
Derivatives of this compound are valuable intermediates for the synthesis of novel agrochemicals. By applying the cross-coupling strategies described previously, chemists can attach various pesticidal pharmacophores to the 1-(trifluoromethyl)piperidine scaffold. For example, coupling with specific heteroaryl boronic acids or amines can lead to structures analogous to known commercial pesticides, potentially offering improved properties or a modified spectrum of activity. The 4-substituted piperidine framework can act as a mimic for other cyclic systems or provide an optimal orientation for binding to target enzymes or receptors in pests and weeds. nih.gov
| Agrochemical Class | Synthetic Strategy | Intermediate Derived from this compound | Potential Target |
|---|---|---|---|
| Insecticide | Suzuki or Negishi Coupling | 4-(Heteroaryl)-1-(trifluoromethyl)piperidine | Insect nervous system receptors |
| Fungicide | Buchwald-Hartwig Amination | 4-(Arylamino)-1-(trifluoromethyl)piperidine | Fungal respiratory enzymes |
| Herbicide | Suzuki Coupling | 4-(Aryl)-1-(trifluoromethyl)piperidine | Plant-specific enzymes (e.g., HPPD) |
Development of Novel Reaction Methodologies
The unique electronic and steric properties of this compound make it an excellent tool for advancing synthetic organic chemistry, both as a testbed for new catalysts and as a probe for understanding reaction mechanisms.
Substrate for Catalyst Discovery and Development
The development of new and more efficient catalysts, particularly for cross-coupling reactions, is an area of intense research. A robust catalyst must perform well across a range of substrates with varying electronic and steric demands. This compound serves as an informative substrate for this purpose.
The C(sp³)-Br bond is generally less reactive in oxidative addition steps than C(sp²)-Br bonds, presenting a challenge for many catalyst systems. rsc.org Furthermore, the presence of the strongly electron-withdrawing N-trifluoromethyl group modulates the electronic properties of the piperidine ring and the C-Br bond. A successful catalyst must be active enough to cleave this bond under reasonably mild conditions. Therefore, this compound can be used as a benchmark substrate to evaluate the efficacy of newly developed palladium or nickel catalysts and their associated ligands in C-N and C-C coupling reactions. acs.orgsemanticscholar.org High yields achieved with this substrate would signify a catalyst system of broad utility and high activity.
Probing Mechanistic Pathways in Complex Transformations
Understanding the step-by-step mechanism of a chemical reaction is crucial for its optimization and broader application. libretexts.org this compound can be employed as a mechanistic probe in several ways. For instance, in palladium-catalyzed reactions, the relative rates of oxidative addition, transmetalation, and reductive elimination can be influenced by the substrate's structure. wikipedia.org
By comparing the reaction kinetics and product distributions of this compound with other substrates (e.g., 4-bromopiperidines with different N-substituents or simple bromocyclohexane), chemists can gain insight into the electronic effects of the N-CF3 group on the catalytic cycle. For example, a slower rate of oxidative addition compared to an N-alkyl analogue would quantify the deactivating effect of the trifluoromethyl group. This information is vital for rationally designing improved catalysts and reaction conditions for challenging transformations involving electron-deficient substrates.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights
High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of "4-Bromo-1-(trifluoromethyl)piperidine". This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of the exact molecular formula.
The presence of bromine in the molecule is particularly significant in its mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by two mass units. This distinctive "M" and "M+2" pattern serves as a clear indicator of the presence of a single bromine atom in the molecule.
For "this compound" (C6H9BrF3N), the expected exact masses for the molecular ions would be:
[M]+ containing 79Br: C6H979BrF3N+
[M+2]+ containing 81Br: C6H981BrF3N+
HRMS analysis provides the resolution necessary to distinguish these isotopic peaks and confirm the elemental composition by matching the observed masses to the calculated values with a high degree of accuracy.
Table 1: Expected HRMS Data for this compound
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C6H9BrF3N]+ | 79Br | 245.9897 |
Note: The calculated m/z values are based on the most abundant isotopes of C, H, F, and N, and the two stable isotopes of Br.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 1H, 13C, 19F, COSY, HMBC, NOESY) for Complex Structural Assignments and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformational dynamics of "this compound" in solution. A combination of one-dimensional (1H, 13C, 19F) and two-dimensional (COSY, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the spatial arrangement of the atoms.
1H NMR: Provides information on the number of different types of protons and their neighboring environments. The signals for the piperidine (B6355638) ring protons would be expected in the aliphatic region, with their chemical shifts and coupling constants influenced by the electron-withdrawing trifluoromethyl group and the bromine atom.
13C NMR: Shows the number of different types of carbon atoms. The carbon attached to the bromine would be shifted downfield, and the trifluoromethyl carbon would appear as a characteristic quartet due to coupling with the three fluorine atoms.
19F NMR: Is particularly useful for fluorinated compounds. A single signal, likely a singlet or a complex multiplet depending on coupling with nearby protons, would be expected for the CF3 group. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group.
COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (1H-1H) coupling networks, helping to establish the connectivity of protons within the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, providing information about the conformation of the piperidine ring (e.g., chair or boat) and the axial or equatorial orientation of the substituents. The conformational behavior of fluorinated piperidines is a subject of significant research, with factors like electrostatic interactions and hyperconjugation influencing the preferred orientation of substituents.
Table 2: Predicted NMR Data for this compound
| Nucleus | Experiment | Expected Chemical Shift Range (ppm) | Key Correlations/Features |
|---|---|---|---|
| 1H | 1D | 1.5 - 4.0 | Complex multiplets for piperidine ring protons |
| 13C | 1D | 20 - 70 | Signal for C-Br, quartet for CF3 |
| 19F | 1D | -60 to -80 | Signal for CF3 group |
| 1H-1H | COSY | - | Cross-peaks showing geminal and vicinal proton couplings |
| 1H-13C | HMBC | - | Correlations from protons to carbons 2-3 bonds away |
X-ray Crystallography for Absolute Stereochemistry and Detailed Conformation Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By diffracting X-rays off a single crystal of "this compound", it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
This technique is particularly valuable for determining the absolute stereochemistry of chiral centers. If "this compound" is resolved into its enantiomers, X-ray crystallography can be used to unambiguously assign the R or S configuration at the chiral carbon atom (C4).
Furthermore, the crystal structure would reveal the preferred conformation of the piperidine ring in the solid state, showing whether it adopts a chair, boat, or twist-boat conformation, and the axial or equatorial positions of the bromine and trifluoromethyl groups. This information is complementary to the solution-state conformational data obtained from NMR studies.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the piperidine ring. Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group would also be prominent, typically in the region of 1100-1300 cm-1. The C-Br stretching vibration would appear at lower frequencies, typically in the fingerprint region below 700 cm-1.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. The symmetric C-F stretching modes of the CF3 group are often strong in the Raman spectrum.
Vibrational spectroscopy can also be used to monitor reactions involving "this compound" by observing the appearance or disappearance of characteristic vibrational bands of reactants and products.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm-1) |
|---|---|---|
| C-H stretching | IR, Raman | 2800 - 3000 |
| C-H bending | IR, Raman | 1350 - 1480 |
| C-F stretching | IR, Raman | 1100 - 1300 |
| C-N stretching | IR, Raman | 1000 - 1250 |
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination
Since "this compound" possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP is critical and often involves derivatives of cellulose, amylose, or cyclodextrins. The separated enantiomers are detected, and the ratio of their peak areas is used to calculate the enantiomeric excess.
Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase to separate volatile enantiomers. For non-volatile compounds, derivatization to a more volatile form may be necessary prior to analysis.
The determination of enantiomeric excess is crucial in many applications, as the biological activity of enantiomers can differ significantly.
Table 4: Chiral Chromatography Techniques for this compound
| Technique | Stationary Phase Type | Mobile/Carrier Phase | Detection |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose), Cyclodextrin-based | Normal phase (e.g., hexane/isopropanol) or Reversed-phase (e.g., acetonitrile/water) | UV, MS |
Computational and Theoretical Studies on 4 Bromo 1 Trifluoromethyl Piperidine
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
A thorough conformational analysis of 4-Bromo-1-(trifluoromethyl)piperidine would be crucial to understanding its three-dimensional structure and behavior. This would typically involve a combination of molecular mechanics and more accurate quantum chemical methods.
Preferred Conformations of the Piperidine (B6355638) Ring System
The piperidine ring is known to adopt a chair conformation to minimize steric and torsional strain. For this compound, two primary chair conformations would be of interest: one with the bromine atom in an axial position and the other with the bromine in an equatorial position. The trifluoromethyl group on the nitrogen atom also influences the ring's geometry and the nitrogen inversion barrier. Computational methods such as Density Functional Theory (DFT) would be employed to calculate the energies of these conformers to determine their relative stabilities.
Influence of Bromine and Trifluoromethyl Substituents on Conformation
The conformational preference of the piperidine ring in this compound would be dictated by a complex interplay of steric and electronic effects from both the bromine and trifluoromethyl substituents.
The bromine atom at the C4 position can occupy either an axial or equatorial position. Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, electronic effects, such as hyperconjugation, can sometimes favor the axial conformer.
Without specific computational data, a hypothetical data table for the relative energies of the axial and equatorial conformers of this compound in the gas phase and in different solvents would be purely speculative.
Electronic Structure and Reactivity Descriptors
Understanding the electronic structure of this compound is key to predicting its reactivity. Quantum chemical calculations would provide valuable insights into its electronic properties.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO: The location of the HOMO would indicate the likely sites for electrophilic attack. In this compound, the HOMO is likely to have significant contributions from the lone pair of the nitrogen atom and possibly the bromine atom.
LUMO: The location of the LUMO would indicate the likely sites for nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, potentially at the carbon atoms adjacent to the nitrogen or at the carbon bearing the bromine atom.
A data table presenting the calculated HOMO and LUMO energies and the HOMO-LUMO energy gap would be instrumental in assessing the molecule's kinetic stability and chemical reactivity. However, such data is not currently available for this compound.
Electrostatic Potential Maps and Reactivity Predictions
An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.
For this compound, it would be expected that the region around the nitrogen and bromine atoms would exhibit negative potential due to their lone pairs of electrons, while the trifluoromethyl group would create a region of positive potential. The ESP map would be a valuable tool for predicting the regioselectivity of various reactions.
Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry can be used to model reaction pathways and calculate the energies of transition states, thereby elucidating reaction mechanisms. For this compound, several types of reactions could be investigated, such as nucleophilic substitution at the C4 position or reactions involving the nitrogen atom.
Transition state calculations, using methods like DFT, would allow for the determination of activation energies for different potential reaction pathways. This would help in understanding which reactions are kinetically favored. For example, one could computationally compare the energy barriers for SN1 and SN2 type reactions at the C-Br bond. However, no such studies have been published for this specific compound.
Theoretical Investigation of Substitution Pathways at C-4
The bromine atom at the C-4 position of this compound is a leaving group, making this site susceptible to nucleophilic substitution reactions. Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these substitutions. Such investigations can determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) pathway.
For a typical SN2 reaction involving a charged nucleophile and a neutral substrate like methyl chloride, computational analysis reveals a double-well potential energy surface in the gas phase. researchgate.netsciforum.net This involves the formation of a pre-reaction complex, a transition state, and a post-reaction complex. DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-31+G*) can be used to optimize the geometries of these stationary points and calculate their relative energies. researchgate.netsciforum.net
In the context of this compound, a computational study of its SN2 reaction with a nucleophile would involve:
Conformational Analysis: Identifying the most stable conformation of the piperidine ring (chair, boat, or twist-boat). The chair conformation is generally the most stable for piperidine derivatives. The orientation of the C-Br bond (axial vs. equatorial) would be a critical factor, with the axial position often being more reactive in SN2 reactions due to better orbital overlap with the incoming nucleophile and reduced steric hindrance. A computational investigation into the conformational preferences of piperidine rings with fluoro and trifluoromethyl substituents has shown that hyperconjugation, electrostatic effects, and steric effects all play a role in determining the relative energetic ordering of isomers. researchgate.net
Transition State Search: Locating the transition state for the nucleophilic attack. This involves identifying a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the breaking of the C-Br bond and the formation of the new carbon-nucleophile bond.
Activation Energy Calculation: Determining the energy barrier for the reaction, which is the difference in energy between the reactants and the transition state. This value is crucial for predicting the reaction rate.
The electron-withdrawing nature of the trifluoromethyl group on the nitrogen atom is expected to influence the reactivity at C-4. This group can affect the electron density at the reaction center and the stability of the transition state.
Table 1: Hypothetical Energy Profile for an SN2 Reaction at C-4 of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +15.8 |
| Post-reaction Complex | -12.5 |
| Products | -10.0 |
Note: This table represents a hypothetical energy profile based on typical SN2 reactions and is for illustrative purposes. Actual values would require specific DFT calculations.
Computational Modeling of Catalytic Cycles in Cross-Coupling Reactions
This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. Computational modeling is essential for understanding the intricate mechanisms of these catalytic cycles.
A typical palladium-catalyzed cross-coupling cycle involves several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or alkyl halide (in this case, this compound) to form a Pd(II) intermediate.
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the organoboron reagent is transferred to the palladium center, or the amine coordinates to the palladium and is subsequently deprotonated.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
DFT calculations can be used to model each of these steps, providing insights into the geometry and energetics of the intermediates and transition states. For instance, in the Suzuki-Miyaura reaction, computational studies have analyzed the role of the base in the transmetalation step, suggesting that the reaction of the base with the organoboronic acid is a key part of the main mechanistic pathway. mdpi.com Similarly, mechanistic studies of the Buchwald-Hartwig amination have detailed the steps of oxidative addition, amine addition, deprotonation, and reductive elimination. nih.gov
Computational investigations into the cross-coupling reactions of this compound would focus on:
Ligand Effects: The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the reaction's success. Computational modeling can help to understand how different ligands influence the rates and selectivities of the various steps in the catalytic cycle.
Reaction Pathways: DFT can be used to compare the energy profiles of different possible reaction pathways, identifying the most likely mechanism and the rate-determining step.
Substrate Reactivity: The electronic properties of the trifluoromethyl group and the steric environment of the piperidine ring will affect the rate of oxidative addition. Computational models can quantify these effects.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. The process involves:
Optimizing the geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-31G(d)).
Calculating the NMR shielding tensors for this geometry using a larger basis set (e.g., WP04/6-311++G(2d,p)). github.io
Converting the calculated shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For flexible molecules like this compound, it is important to consider multiple low-energy conformations and calculate their Boltzmann-weighted average chemical shifts for a more accurate prediction. The accuracy of predicted chemical shifts can be high, with mean absolute errors for ¹H NMR often below 0.1 ppm when using optimized methods. github.io A study on various trifluoromethyl derivatives has shown that the BHandHLYP functional can predict ¹⁹F NMR chemical shifts with a mean absolute error of 0.66 ppm. nih.gov
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2/6 (ax) | 2.95 | Not available |
| H-2/6 (eq) | 3.20 | Not available |
| H-3/5 (ax) | 2.10 | Not available |
| H-3/5 (eq) | 2.35 | Not available |
| H-4 | 4.50 | Not available |
| C-2/6 | 50.1 | Not available |
| C-3/5 | 33.8 | Not available |
| C-4 | 45.2 | Not available |
| CF₃ | -68.5 (¹⁹F) | Not available |
Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). These calculations can help in the assignment of experimental spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment.
Solvation Effects and Solvent Interactions in Reaction Systems
Chemical reactions are most often carried out in solution, and the solvent can have a profound effect on reaction rates and equilibria. Computational chemistry can model these effects using either implicit or explicit solvent models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, in a study of fluorinated piperidines, PCM was used to computationally predict the experimentally observed conformers in solution. nih.govresearchgate.net
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations are a powerful tool for studying systems with explicit solvents. uchicago.eduresearchgate.net MD simulations can provide insights into the structure of the solvent around the solute and the dynamics of their interactions. For example, MD simulations could be used to study the diffusion of this compound in various organic solvents. researchgate.net
For reactions involving this compound, computational studies of solvation effects could address:
Conformational Equilibria: The polarity of the solvent can influence the relative stability of the axial and equatorial conformers of the bromo-substituent. A systematic computational analysis of fluorinated piperidines has shown that solvation and solvent polarity play a major role in their conformational behavior. nih.govhuji.ac.il
Reaction Rates: The polarity of the solvent can stabilize or destabilize the transition state relative to the reactants, thereby altering the activation energy and the reaction rate. For SN2 reactions, increasing solvent polarity has been observed to decrease reaction rates. researchgate.netsciforum.net
Catalyst-Solvent Interactions: In catalytic reactions, the solvent can interact with the catalyst and intermediates, affecting the efficiency of the catalytic cycle.
By combining these computational approaches, a comprehensive theoretical understanding of the chemical behavior of this compound can be achieved, complementing and guiding experimental investigations.
Future Perspectives and Emerging Research Directions
Sustainable and Green Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the reduction of waste, energy consumption, and the use of hazardous reagents. rasayanjournal.co.insemanticscholar.org For the synthesis of 4-bromo-1-(trifluoromethyl)piperidine, future efforts will likely focus on developing more environmentally benign processes.
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.comacs.org This strategy offers a green alternative to traditional methods that often require harsh reagents and high temperatures. semanticscholar.org Future research could focus on developing photoredox-catalyzed methods for the direct C-H trifluoromethylation or bromination of a suitable piperidine (B6355638) precursor. nih.govbeilstein-journals.orgnih.gov For instance, a late-stage C-H functionalization approach could potentially introduce the bromo or trifluoromethyl group with high regioselectivity, minimizing the need for protecting groups and reducing the number of synthetic steps. rsc.org The use of an iridium or ruthenium-based photocatalyst, activated by visible light, could enable the generation of a trifluoromethyl radical from a suitable source, which could then be added to the piperidine ring. beilstein-journals.org
Table 1: Potential Photoredox Catalysis Strategies for this compound Synthesis
| Strategy | Precursor | Reagents | Potential Advantages |
|---|---|---|---|
| C-H Trifluoromethylation | 4-Bromopiperidine (B2556637) | CF3 source (e.g., CF3I, Togni's reagent), photocatalyst, light | Direct introduction of CF3 group, potentially fewer steps |
| C-H Bromination | 1-(Trifluoromethyl)piperidine (B14757951) | Brominating agent (e.g., NBS), photocatalyst, light | Regioselective bromination under mild conditions |
Chemoenzymatic and Biocatalytic Transformations for Chiral Resolution and Synthesis
The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure pharmaceuticals. Chemoenzymatic and biocatalytic approaches offer a powerful means of achieving high levels of stereocontrol under mild and environmentally friendly conditions. nih.govchemistryviews.orgchemrxiv.orgmdpi.comrsc.org For this compound, which is chiral if substituted at other positions on the ring, enzymatic kinetic resolution could be employed to separate a racemic mixture into its constituent enantiomers. nih.gov This could involve the use of lipases or other hydrolases to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. nih.gov Furthermore, biocatalytic methods could be explored for the asymmetric synthesis of a chiral precursor to this compound. nih.gov For example, a prochiral substrate could be desymmetrized using a dehydrogenase or a transaminase to introduce a stereocenter with high enantioselectivity.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the trifluoromethyl group can lead to novel reactivity patterns that are not observed in non-fluorinated analogues. Future research could focus on exploring the untapped reactivity of this compound to develop new synthetic transformations. For instance, the electron-withdrawing nature of the trifluoromethyl group could influence the reactivity of the piperidine ring, potentially enabling regioselective functionalization at other positions. Additionally, the bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the 4-position. researchgate.netwhiterose.ac.uk Investigating the interplay between the trifluoromethyl group and the bromine atom in these reactions could lead to the discovery of new and efficient methods for the synthesis of complex piperidine derivatives.
Development of New Synthetic Applications Beyond Current Scope
Beyond its use as a building block in medicinal chemistry, the unique properties of this compound could be leveraged in other areas of chemical science. For example, its incorporation into polymers or materials could impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. The development of new synthetic applications for this compound will depend on a deeper understanding of its fundamental reactivity and physical properties. researchgate.netacs.orgmdpi.comnuph.edu.ua Future research in this area could involve computational studies to predict its behavior in different chemical environments, as well as experimental investigations into its utility in areas such as organocatalysis, materials science, and agrochemical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
